molecular formula C16H21N3O3S B4259387 2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide

2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide

Cat. No.: B4259387
M. Wt: 335.4 g/mol
InChI Key: XPEQDDAOCDPUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK1120212 or trametinib and belongs to the class of drugs known as MEK inhibitors. The MEK pathway is a critical signaling pathway involved in cell proliferation and survival, making MEK inhibitors an attractive target for cancer therapy.

Scientific Research Applications

2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of MEK1/2, which are critical components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.

Mechanism of Action

2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide inhibits the activity of MEK1/2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets, including ERK1/2, which are critical for cell proliferation and survival. Inhibition of the MEK pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. It has also been shown to enhance the efficacy of other cancer treatments, including chemotherapy and immunotherapy. In clinical trials, this compound has been shown to be effective in the treatment of melanoma and non-small cell lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide is its high potency and specificity for MEK1/2. This makes it a valuable tool for studying the MEK pathway and its role in cancer. However, its potency can also be a limitation, as it may cause off-target effects and toxicity at high doses. Additionally, the use of this compound in lab experiments requires careful consideration of its solubility and stability, as well as its potential interactions with other compounds.

Future Directions

There are several future directions for the study of 2,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}quinoline-3-carboxamide. One area of interest is the development of combination therapies that incorporate MEK inhibitors with other cancer treatments, such as immunotherapy and targeted therapies. Another area of research is the identification of biomarkers that can predict response to MEK inhibitors, which can help to personalize cancer treatment. Additionally, the use of this compound in other disease areas, such as autoimmune disorders and neurodegenerative diseases, is an area of active investigation.

Properties

IUPAC Name

2,6-dimethyl-N-[2-[methyl(methylsulfonyl)amino]ethyl]quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-5-6-15-13(9-11)10-14(12(2)18-15)16(20)17-7-8-19(3)23(4,21)22/h5-6,9-10H,7-8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEQDDAOCDPUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCCN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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